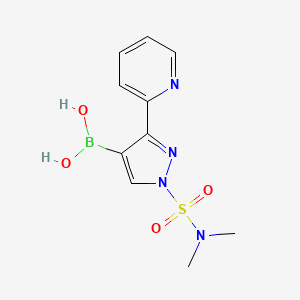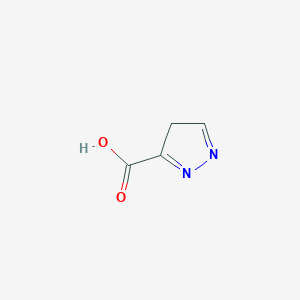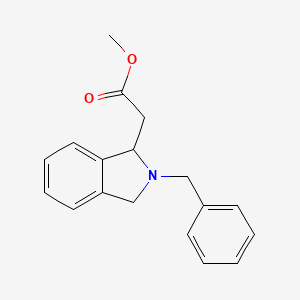![molecular formula C12H18O5 B1507615 Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1006686-08-3](/img/structure/B1507615.png)
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Descripción general
Descripción
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS number 1006686-08-3 . It has a molecular weight of 242.27 . The compound is stored in an inert atmosphere and under -20°C . It is a liquid and is shipped in a cold pack .
Synthesis Analysis
The synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves two stages . In the first stage, a solution of 2M lithium diisopropylamide in THF is added to a -78 °C solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate . The resulting solution is stirred at -78 °C . After 1 hour, the cold bath is replaced with an ice bath and the reaction mixture is stirred at 0 °C for 1 hour . In the second stage, the reaction mixture is chilled to -78 °C again and treated with a solution of ethyl formate in THF . The resulting light brown reaction mixture is stirred at -78 °C for 1 hour . The cold bath is removed and saturated aqueous NH4Cl is added dropwise to the mixture . The mixture is stirred at ambient temperature for 30 minutes . The resulting yellow mixture is extracted with EtOAc .Molecular Structure Analysis
The InChI code for Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is 1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 . The InChI key is MKIVRVCORBPIQI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a number of physical and chemical properties . It has a high GI absorption and is BBB permeant . It is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.33 cm/s . Its Log Po/w (iLOGP) is 2.18 . Its water solubility is 8.12 mg/ml; 0.0335 mol/l .Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Arrangements
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives have been studied for their crystal structure and supramolecular arrangements. In a study by Graus et al. (2010), various cyclohexane-5-spirohydantoin derivatives, related to the compound , were synthesized and analyzed for their molecular and crystal structures. The study highlights the influence of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).
Synthesis and Purity Enhancement for Optical Applications
Kagawa et al. (1994) explored the synthesis, purification, and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a material related to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, for use in nonlinear optical devices. Their work demonstrated the material's suitability for applications such as frequency doublers in laser diodes (Kagawa et al., 1994).
Application in Organic Synthesis
Farkas et al. (2015) conducted research on 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, a compound structurally similar to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. They focused on its palladium-catalyzed aminocarbonylation to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This research demonstrates the compound's potential as a precursor in complex organic synthesis processes (Farkas, Petz, & Kollár, 2015).
Mass Spectrometry and Fragmentation Patterns
Solomons (1982) studied the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, which is closely related to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The study provided insights into the fragmentation patterns of the compound, crucial for understanding its behavior under mass spectrometric analysis (Solomons, 1982).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIVRVCORBPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730894 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1006686-08-3 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)




![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)